8-Methoxy Substituent Preserves Activity Against Quinolone-Resistant Gyrase Mutants Relative to Wild-Type Enzyme
In the structurally related 8-methoxy-quinazoline-2,4-dione series, the 8-methoxy substituent conferred the most favorable ratio of IC₅₀ against mutant gyrase versus wild-type gyrase among all tested compounds, outperforming ciprofloxacin. The 8-methoxy 2,4-dione exhibited a mutant/wild-type IC₅₀ ratio of only 2.1-fold for GyrA S83W gyrase, compared with 224-fold for ciprofloxacin. By contrast, the 8-methyl 2,4-dione showed a 4.0-fold ratio and the 5-methoxy 1,3-dione a 6.1-fold ratio, demonstrating that the 8-methoxy group specifically minimizes the resistance penalty relative to alternative substituents [1]. Although these data are from the dione series rather than the 2,4-dimethyl series, the electronic contribution of the 8-methoxy group to the quinazoline π-system is expected to translate across oxidation states, positioning the 8-methoxy-2,4-dimethyl scaffold as a privileged starting point for designing fluoroquinolone-sparing anti-infectives.
| Evidence Dimension | IC₅₀ ratio (mutant GyrA S83W gyrase / wild-type gyrase) – lower ratio indicates better retention of activity against resistant target |
|---|---|
| Target Compound Data | 8-Methoxy 2,4-dione: IC₅₀ ratio = 2.1 (mutant/wild-type) |
| Comparator Or Baseline | Ciprofloxacin: IC₅₀ ratio = 224; 8-Methyl 2,4-dione: IC₅₀ ratio = 4.0; 5-Methoxy 1,3-dione: IC₅₀ ratio = 6.1 |
| Quantified Difference | 8-Methoxy 2,4-dione reduces the resistance penalty by ~107-fold vs. ciprofloxacin and ~1.9-fold vs. the 8-methyl analog |
| Conditions | Escherichia coli DNA gyrase supercoiling assay; GyrA S83W mutant vs. wild-type gyrase; median IC₅₀ values, n ≥ 2 |
Why This Matters
For procurement decisions in anti-infective drug discovery, the 8-methoxy substitution pattern is validated as critical for maintaining target engagement against clinically relevant resistance mutations, making 8-methoxy-2,4-dimethylquinazoline a preferred scaffold over 8-H or 8-methyl alternatives.
- [1] Oppegard LM, Streck KR, Rosen JD, Schwanz HA, Drlica K, Kerns RJ, Hiasa H. Comparison of in vitro activities of fluoroquinolone-like 2,4- and 1,3-diones. Antimicrob Agents Chemother. 2010;54(7):3011–3014. Table 1. doi:10.1128/AAC.00190-10. View Source
